molecular formula C7H15NO B13250036 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B13250036
M. Wt: 129.20 g/mol
InChI Key: HHLLZNMYBLRXLP-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolidin-2-yl)ethan-1-ol, also known as 1-Methyl-2-pyrrolidineethanol (CAS RN: 67004-64-2), is a pyrrolidine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . The compound features a hydroxyethyl group attached to a 2-methylpyrrolidine ring, conferring both hydrophilic and lipophilic properties. This structural motif is critical in applications such as surfactant formulations and pharmaceutical intermediates, where its amphiphilic nature enhances solubility and bioavailability.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(2-methylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C7H15NO/c1-7(4-6-9)3-2-5-8-7/h8-9H,2-6H2,1H3

InChI Key

HHLLZNMYBLRXLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CCO

Origin of Product

United States

Preparation Methods

Nucleophilic Ring-Opening of Ethylene Oxide by 2-Methylpyrrolidine

The most direct and commonly employed synthetic route involves the reaction of 2-methylpyrrolidine with ethylene oxide. This reaction proceeds via nucleophilic attack by the nitrogen atom of 2-methylpyrrolidine on the strained epoxide ring of ethylene oxide, resulting in ring-opening and formation of the hydroxyethyl substituent.

  • Reaction conditions: Typically carried out under basic catalysis, often using sodium hydroxide or other strong bases to facilitate the ring-opening.
  • Solvent: Polar aprotic solvents or aqueous media are used depending on scale and desired purity.
  • Temperature: Mild heating to ambient or slightly elevated temperatures to control reaction rate and selectivity.
  • Purification: Post-reaction, purification is achieved by distillation or chromatographic methods to isolate the product in high purity.

This method is scalable and adaptable for industrial production, often employing continuous flow reactors to optimize yield and throughput. The process benefits from relatively inexpensive starting materials and straightforward reaction conditions.

Catalytic Hydrogenation of 2-Methylpyrroline Precursors

An alternative synthetic approach involves the catalytic hydrogenation of 2-methylpyrroline derivatives to yield 2-methylpyrrolidine intermediates, which can then be further functionalized to obtain the target compound.

  • Starting material: 2-methylpyrroline, which is commercially available or synthesized from inexpensive precursors.
  • Catalysts: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are preferred for their efficiency and selectivity.
  • Solvent system: Alcohol mixtures, typically ethanol and methanol in ratios of 2:1 to 3:1 (v/v), are used to dissolve reactants and facilitate hydrogenation.
  • Conditions: Ambient temperature hydrogenation under hydrogen atmosphere, followed by catalyst removal via filtration.
  • Optical purity: The process can yield optically enriched (R)- or (S)-2-methylpyrrolidine with enantiomeric excess (ee) values of at least 50%, important for chiral applications.
  • Subsequent steps: The hydrogenated product can be converted to this compound by reaction with ethylene oxide or other alkylating agents.

Reduction of Pyrrolidinyl Acetate Esters

Another synthetic route involves the reduction of methyl 2-(1-methylpyrrolidin-2-yl)acetate intermediates to the corresponding hydroxyethyl derivatives.

  • Method: The ester is reduced using metal borohydrides such as sodium borohydride or lithium aluminum hydride.
  • Solvent: Alcohol solvents or acetic acid mixtures are employed depending on the reduction step.
  • Steps:
    • Step A: Reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate to methyl 2-(1-methylpyrrolidin-2-yl)acetate.
    • Step B: Further reduction of the methyl ester to 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • Advantages: This method allows for selective reduction and functional group transformation under controlled conditions, useful for preparing derivatives with specific substitution patterns.

Functionalization via Substitution and Coupling Reactions

In advanced synthetic schemes, this compound serves as a building block for more complex molecules. Functionalization can be achieved through nucleophilic substitution at the hydroxy group or coupling reactions with heterocyclic systems.

  • Example: Reaction with 4,6-dichloropyrimidine or 2,4-dichloropyrimidine in the presence of bases such as sodium hydride in solvents like N-methylpyrrolidone (NMP) to form pyrimidyl derivatives.
  • Microwave-assisted heating and subsequent chromatographic purification are commonly used to improve reaction efficiency and isolate pure products.

Comparative Analysis of Preparation Routes

Preparation Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Nucleophilic ring-opening with ethylene oxide 2-Methylpyrrolidine, ethylene oxide Sodium hydroxide (base) Mild heating, aqueous or polar solvents Simple, scalable, cost-effective Requires careful handling of ethylene oxide
Catalytic hydrogenation of 2-methylpyrroline 2-Methylpyrroline Pt/C or PtO2 catalyst Ambient temperature, hydrogen atmosphere High optical purity, scalable Requires hydrogenation setup, catalyst recovery
Reduction of pyrrolidinyl acetates Methyl 2-(1-methylpyrrolidin-2-yl)acetate Metal borohydrides (NaBH4, LiAlH4) Alcohol or acetic acid solvents, controlled temperature Selective reduction, useful for derivatives Multi-step, sensitive reagents
Functionalization via substitution/coupling This compound Sodium hydride, dichloropyrimidines NMP solvent, room temperature to mild heating Enables complex molecule synthesis Requires purification, specialized reagents

Summary of Research Findings

  • The direct nucleophilic ring-opening of ethylene oxide by 2-methylpyrrolidine remains the most straightforward and industrially relevant method for synthesizing this compound, offering simplicity and scalability.
  • Catalytic hydrogenation of 2-methylpyrroline provides an enantiomerically enriched intermediate, beneficial for chiral synthesis and pharmaceutical applications.
  • Reduction of pyrrolidinyl acetates using metal borohydrides offers a controlled approach to access hydroxyethyl derivatives with potential for structural modification.
  • Advanced functionalization techniques expand the utility of this compound in medicinal chemistry, allowing incorporation into complex heterocyclic frameworks via substitution reactions.

This comprehensive overview integrates multiple synthetic strategies, highlighting their conditions, advantages, and applications, providing a professional and authoritative resource for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in drug discovery and development.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including solvents, surfactants, and intermediates for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group and pyrrolidine ring are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity.

Comparison with Similar Compounds

The structural and functional diversity of ethanolamine derivatives allows for tailored applications. Below, 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is compared with structurally analogous compounds, categorized by core functional groups.

Pyrrolidine-Based Ethanol Derivatives
Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Applications References
This compound C₇H₁₅NO 129.20 Methylpyrrolidine, hydroxyethyl Not explicitly described Surfactants, Pharmaceuticals
1-(Pyrrolidin-2-yl)ethan-1-ol C₆H₁₃NO 115.17 Pyrrolidine ring, no methyl substituent Hydrogenation of 2-acetylpyrrole using Rh/Al₂O₃ Intermediate in organic synthesis
(S)-2-(Pyrrolidin-2-yl)ethan-1-ol hydrochloride C₆H₁₄ClNO 151.63 Chiral center, hydrochloride salt Not described Potential chiral resolving agent or pharmaceutical precursor

Key Findings :

Amino-Substituted Ethanol Derivatives
Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Applications References
2-[Methyl(pyridin-2-yl)amino]ethan-1-ol C₈H₁₂N₂O 152.19 Pyridine ring, tertiary amine Not described Ligand in coordination chemistry
(S)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol mandelate C₁₆H₂₆N₂O₃ 294.39 Branched alkyl chain, mandelic acid counterion Recrystallization from 2-propanol Pharmaceutical salt formulation
2-(Piperazin-1-yl)ethan-1-ol C₆H₁₃N₂O 129.18 Piperazine ring Commercial synthesis Antipsychotic drug intermediate

Key Findings :

  • Basicity : The pyridine-containing derivative () exhibits higher basicity compared to pyrrolidine-based compounds, influencing its coordination chemistry .
  • Pharmaceutical Salts : Mandelate salts () demonstrate how counterion choice enhances solubility and stability, a strategy applicable to the target compound .
Aromatic-Substituted Ethanol Derivatives
Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Applications References
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ 231.09 Aromatic ring, bromine substituent Borane dimethyl sulfide reduction Metabolite synthesis
1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol C₁₂H₁₆O₂ 192.25 Oxetane ring, aromatic substitution Not described Polymer or drug intermediate

Key Findings :

  • Aromatic Reactivity : Bromine and methoxy groups () enable electrophilic substitutions, contrasting with the aliphatic reactivity of the target compound .
  • Oxetane Stability : The oxetane ring () improves metabolic stability compared to pyrrolidine, a consideration for drug design .

Biological Activity

2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is a compound with potential biological activity, particularly in the context of neuropharmacology and cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring, which is known for its involvement in various biological activities. The presence of hydroxyl and alkyl groups enhances its solubility and interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, particularly as an inhibitor of key enzymes involved in neurotransmission and cancer cell proliferation.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :
    • A study evaluated the inhibition of human recombinant AChE by various compounds, including derivatives related to this compound. The results indicated that while the inhibition was weaker compared to standard inhibitors like Tacrine, the compound still showed significant activity at concentrations of 1 and 10 µM .
  • Monoamine Oxidase (MAO) Inhibition :
    • The compound was also tested for its inhibitory effects on human recombinant MAO-A and MAO-B. The results indicated weak inhibition compared to established standards, suggesting that while it may have some potential in modulating neurotransmitter levels, further structural modifications might enhance its efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound.

Case Study: Lung Cancer Cells

A notable investigation focused on derivatives bearing a pyrrolidine moiety, which demonstrated significant cytotoxic effects against lung cancer A549 cells. These compounds induced apoptosis while exhibiting low cytotoxicity towards normal cells (MRC-5), suggesting a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Neurotransmitter Systems :
    • By inhibiting AChE and MAO enzymes, the compound may alter acetylcholine and monoamine levels, potentially affecting mood regulation and cognitive functions.
  • Induction of Apoptosis :
    • The ability to induce apoptosis in cancer cells suggests that this compound may interfere with cell cycle regulation or promote pro-apoptotic pathways, although the precise mechanisms remain to be fully elucidated.

Research Findings Summary Table

Study Biological Activity Findings Reference
Study 1AChE InhibitionWeak inhibition at 1 & 10 µM compared to Tacrine
Study 2MAO InhibitionWeak inhibition compared to standards
Study 3Anticancer ActivityInduced apoptosis in A549 cells with low toxicity to MRC-5 cells

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